An In-depth Technical Guide to 2-(Methylamino)ethyl Dimethylcarbamate: Core Properties and Scientific Context
An In-depth Technical Guide to 2-(Methylamino)ethyl Dimethylcarbamate: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2-(methylamino)ethyl N,N-dimethylcarbamate (CAS: 161281-98-7). Due to the specificity of this molecule and the limited availability of extensive published data, this document synthesizes known information with established principles of organic chemistry and drug development to offer a robust resource for researchers. The guide clarifies the compound's chemical identity, outlines plausible synthetic and analytical methodologies, and discusses its potential context within scientific research.
Introduction and Nomenclature
Precision in chemical nomenclature is paramount to reproducible scientific research. The compound of interest, 2-(methylamino)ethyl dimethylcarbamate, is systematically named 2-(methylamino)ethyl N,N-dimethylcarbamate . This name specifies a carbamate ester with two methyl groups on the carbamoyl nitrogen and a single methyl group on the terminal nitrogen of the ethylamino chain.
It is crucial to distinguish this compound from structurally similar molecules that may arise from ambiguous naming conventions:
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2-(Dimethylamino)ethyl carbamate (CAS: 4220-32-0): Lacks a methyl group on the terminal amino group and has two hydrogens on the carbamoyl nitrogen.
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tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS: 112257-19-9): A Boc-protected version of N,N'-dimethylethylenediamine, often used as a synthetic intermediate.
This guide will focus exclusively on the properties and methodologies relevant to 2-(methylamino)ethyl N,N-dimethylcarbamate.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed and others can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 161281-98-7 | [1][2] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | 2-(methylamino)ethyl N,N-dimethylcarbamate | [1] |
| SMILES | O=C(OCCNC)N(C)C | [2] |
| InChI Key | DLFHMVMKKAJFCN-UHFFFAOYSA-N | [1] |
Properties such as boiling point, melting point, and solubility have not been authoritatively reported and would need to be determined experimentally.
Structural Diagram
Caption: Chemical structure of 2-(methylamino)ethyl N,N-dimethylcarbamate.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a round-bottom flask containing a solution of N,N'-dimethylethylenediamine (1.0 eq.) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.) as a base to act as an acid scavenger.
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Addition of Reagent: Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.0 eq.) in DCM to the reaction mixture at 0 °C to control the initial exotherm.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized 2-(methylamino)ethyl N,N-dimethylcarbamate would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show distinct signals for the two N-methyl groups on the carbamate, the single N-methyl group on the ethylamino chain, and the two methylene groups of the ethyl bridge.
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¹³C NMR would show corresponding signals for each unique carbon atom in the molecule.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 147.11.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbamate carbonyl group would be expected around 1700 cm⁻¹.
Safety and Handling
Specific toxicological data for 2-(methylamino)ethyl N,N-dimethylcarbamate is not available. However, based on the general properties of carbamates and related compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of any vapors or dust and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications and Research Context
The carbamate functional group is a common motif in pharmaceuticals and agrochemicals.[3] Derivatives of dimethylcarbamic acid have been investigated for a range of biological activities, including potential neuroprotective properties.[3]
Given its structure, 2-(methylamino)ethyl N,N-dimethylcarbamate could be explored in several areas of drug discovery and development:
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Scaffold for Library Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
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Fragment-Based Drug Discovery: The molecule could be used in fragment screening campaigns to identify starting points for novel drug candidates.
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Pro-drug Development: The carbamate linkage could potentially be designed to be cleaved in vivo, releasing an active pharmacological agent.
Further research is required to elucidate any specific biological activity of this compound.
Conclusion
This technical guide has consolidated the known information for 2-(methylamino)ethyl N,N-dimethylcarbamate and provided a scientifically grounded framework for its synthesis, analysis, and handling. While there is a need for further experimental characterization of this specific molecule, the information presented here offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
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Finetech Industry Limited. 2-(methylamino)ethyl N,N-dimethylcarbamate | CAS: 161281-98-7.
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BLD Pharm. 161281-98-7|2-(Methylamino)ethyl dimethylcarbamate.
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Sigma-Aldrich. 2-(DIMETHYLAMINO)ETHYL N-CYCLOHEXYLCARBAMATE AldrichCPR.
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TCI Chemicals. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate 112257-19-9.
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A2B Chem. 90091-43-3 | 2-(methylamino)ethyl carbamate.
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CymitQuimica. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester.
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Chemsrc. CAS#:4220-32-0 | Carbamic acid,2-(dimethylamino)ethyl ester.
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Guidechem. N,N'-dimethylcarbamimidothioic acid 2-(dimethylamino)ethyl ester 18144-12-2 wiki.
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Benchchem. Dimethylcarbamic Acid|C3H7NO2|7260-94-8.
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PubChem. Carbamic acid, N,N-dimethyl-, ethyl ester.
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PubChem. Carbamic acid, N-[(dimethylamino)iminomethyl]-N-methyl-, ethyl ester, hydrochloride (1:1).
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CAS Common Chemistry. Carbamic acid, N,N-dimethyl-, ethyl ester.
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Guidechem. N,N-Dimethylcarbamic acid 7260-94-8 wiki.
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ChemicalBook. N,N-Dimethylcarbamic acid synthesis.
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ChemicalBook. N,N-Dimethylcarbamic acid | 7260-94-8.
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CymitQuimica. CAS 7260-94-8: N,N-Dimethylcarbamic acid.
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NIST. Carbamic acid, dimethyl-, ethyl ester.
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ResearchGate. Synthesis of new carbamic acid ethyl esters.
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American Journal of Organic Chemistry. Synthesis and Biological Applications of Hydroxamates.
Sources
- 1. 2-(methylamino)ethyl N,N-dimethylcarbamate | CAS: 161281-98-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 3. Dimethylcarbamic Acid|C3H7NO2|7260-94-8 [benchchem.com]
